molecular formula C15H19N3O2 B12746780 2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone CAS No. 149775-61-1

2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone

Cat. No.: B12746780
CAS No.: 149775-61-1
M. Wt: 273.33 g/mol
InChI Key: FKIRQZJDNROIIM-UHFFFAOYSA-N
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Description

2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolidinone core, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3-pyrazolidinone with 2-oxo-1-pyrrolidineethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.

Scientific Research Applications

2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-1-pyrrolidinyl)ethyl acetate
  • Ethyl 2-oxo-1-pyrrolidineacetate
  • (2-Oxo-1-pyrrolidinyl)pyrimidines

Uniqueness

2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone is unique due to its specific combination of functional groups and its stability. This makes it particularly valuable for research and industrial applications where stability and reactivity are crucial.

Properties

CAS No.

149775-61-1

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[1-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C15H19N3O2/c1-12(16-10-5-8-14(16)19)18-15(20)9-11-17(18)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3

InChI Key

FKIRQZJDNROIIM-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCC1=O)N2C(=O)CCN2C3=CC=CC=C3

Origin of Product

United States

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